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Caspase-1 Inhibitor II

Cat. No.: B13389410
M. Wt: 541.0 g/mol
InChI Key: UOUBHJRCKHLGFB-UHFFFAOYSA-N
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Description

Fundamental Role of Caspase-1 in Inflammatory and Cell Death Pathways

Caspase-1, also known as Interleukin-1 converting enzyme (ICE), is a pivotal cysteine protease that plays a central role in initiating inflammatory responses and mediating a specific form of programmed cell death. wikipedia.orgdergipark.org.tr It is a key component of the innate immune system, acting as the effector enzyme for multiprotein complexes called inflammasomes. istanbul.edu.tr These inflammasomes assemble in response to various danger- or pathogen-associated molecular patterns, triggering the activation of Caspase-1 from its inactive precursor, pro-caspase-1. dergipark.org.tristanbul.edu.tr

Once activated, Caspase-1 performs several crucial functions. Its most well-characterized role is the proteolytic cleavage of the precursor forms of two potent pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their biologically active mature forms, IL-1β and IL-18. wikipedia.orgnih.govfrontiersin.org These cytokines are then secreted from the cell, where they play a critical role in orchestrating the inflammatory response, including the recruitment of other immune cells to the site of infection or injury. dergipark.org.tristanbul.edu.tr

In addition to cytokine maturation, activated Caspase-1 is a key executioner of pyroptosis, a highly inflammatory form of programmed lytic cell death. wikipedia.orgistanbul.edu.tr This process is initiated by the Caspase-1-mediated cleavage of a protein called Gasdermin D. wikipedia.orgdergipark.org.tristanbul.edu.tr The resulting N-terminal fragment of Gasdermin D oligomerizes and inserts into the cell's plasma membrane, forming pores that disrupt the osmotic balance, leading to cell swelling, lysis, and the release of intracellular contents, including the mature cytokines IL-1β and IL-18. wikipedia.orgdergipark.org.tr This not only eliminates the replicative niche for intracellular pathogens but also further amplifies the inflammatory signal. istanbul.edu.tr Beyond these primary roles, research has indicated that Caspase-1 may also be involved in other cellular processes, such as apoptosis and the unconventional secretion of other inflammatory mediators. nih.gov

Significance of Caspase-1 Inhibitor II as a Prototypical Chemical Probe for Research

Given the central role of Caspase-1 in inflammation and cell death, specific inhibitors are invaluable tools for dissecting its complex biological functions. This compound, also known by its peptide sequence Ac-Tyr-Val-Ala-Asp-CMK (Ac-YVAD-CMK), serves as a prototypical chemical probe for studying Caspase-1-dependent pathways. medchemexpress.comsigmaaldrich.comsigmaaldrich.com It is a cell-permeable and irreversible inhibitor, properties that make it highly effective for use in both cell culture and in vivo models. sigmaaldrich.comsigmaaldrich.commerckmillipore.com

The inhibitor functions by selectively targeting the active site of Caspase-1, forming a stable complex that prevents the enzyme from binding and cleaving its substrates. scbt.com Specifically, it is a potent antagonist with a Kᵢ value of 760 pM against Caspase-1. sigmaaldrich.commerckmillipore.com Its mechanism involves forming stable complexes through hydrophobic interactions and van der Waals forces, leading to a slow dissociation rate that prolongs its inhibitory action. scbt.com While highly selective for Caspase-1, it is important to note that this compound also demonstrates inhibitory activity against other inflammatory caspases, namely caspase-4 and caspase-5. sigmaaldrich.commerckmillipore.com

The use of this compound in research has been instrumental in confirming the specific roles of Caspase-1. Studies have shown that its application effectively suppresses the maturation and release of IL-1β and IL-18 and can block pyroptosis. medchemexpress.commedchemexpress.com By providing a means to selectively block the enzymatic activity of Caspase-1, this inhibitor allows researchers to explore the downstream consequences of its absence, thereby elucidating its function in various inflammatory disease models and cellular stress responses. eurogentec.comresearchgate.net

Chemical Properties of this compound

PropertyValueSource
Synonyms Ac-YVAD-CMK, IL-1β Converting Enzyme (ICE) Inhibitor II sigmaaldrich.commedchemexpress.com
CAS Number 178603-78-6 sigmaaldrich.commerckmillipore.com
Molecular Formula C₂₄H₃₃ClN₄O₈ sigmaaldrich.commerckmillipore.com
Molecular Weight 540.99 g/mol sigmaaldrich.com
Inhibition Type Irreversible sigmaaldrich.comsigmaaldrich.commerckmillipore.com
Target(s) Caspase-1, Caspase-4, Caspase-5 sigmaaldrich.commerckmillipore.com
Target Kᵢ 760 pM (for Caspase-1) sigmaaldrich.commerckmillipore.com
Form Solid sigmaaldrich.com
Appearance White sigmaaldrich.com
Permeability Cell-permeable sigmaaldrich.commerckmillipore.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H33ClN4O8 B13389410 Caspase-1 Inhibitor II

Properties

IUPAC Name

3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-5-chloro-4-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33ClN4O8/c1-12(2)21(24(37)26-13(3)22(35)28-17(10-20(33)34)19(32)11-25)29-23(36)18(27-14(4)30)9-15-5-7-16(31)8-6-15/h5-8,12-13,17-18,21,31H,9-11H2,1-4H3,(H,26,37)(H,27,30)(H,28,35)(H,29,36)(H,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUBHJRCKHLGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Caspase 1 Inhibitor Ii Action

Direct Enzymatic Inhibition Profile of Caspase-1 Inhibitor II

The inhibitory activity of this compound is characterized by its high specificity and potent kinetic parameters against its target enzyme.

Specificity and Kinetic Parameters of Caspase-1 Inhibition

This compound is a selective inhibitor of caspase-1, an enzyme also known as IL-1β converting enzyme (ICE). medchemexpress.comselleckchem.com It also demonstrates inhibitory activity against caspase-4 and caspase-5. sigmaaldrich.comsigmaaldrich.com The inhibitor is designed based on the preferred substrate recognition sequence of caspase-1, Tyr-Val-Ala-Asp (YVAD). invivogen.cominvivogen.com This specificity allows it to effectively target and block the enzyme's activity.

The potency of this inhibition is reflected in its low inhibitor constant (Ki). The Ki value for human recombinant caspase-1 is reported to be 760 pM. sigmaaldrich.comgoogle.com This indicates a very high affinity of the inhibitor for the enzyme.

Table 1: Kinetic Parameters of this compound

Target Enzyme Inhibitor Constant (Ki) Notes
Caspase-1 760 pM A potent and irreversible inhibitor. sigmaaldrich.comgoogle.com
Caspase-4 - Also inhibited by this compound. sigmaaldrich.comsigmaaldrich.com

This table is interactive. Click on the headers to sort the data.

Mechanism of Enzyme-Inhibitor Complex Formation and Stability

This compound functions as an irreversible inhibitor. invivogen.comsigmaaldrich.com The "CMK" in its name stands for chloromethylketone, which is a reactive group that forms a covalent bond with the catalytic cysteine residue in the active site of caspase-1. eurogentec.com This covalent modification permanently inactivates the enzyme.

The formation of the enzyme-inhibitor complex is a stable interaction. scbt.com This stability is attributed to both the specific peptide sequence (YVAD) that directs the inhibitor to the active site and the subsequent covalent bond formation. The interaction is characterized by a slow dissociation rate, leading to prolonged inhibition of caspase-1 activity. scbt.com The binding is further stabilized by hydrophobic interactions and van der Waals forces. scbt.com

Impact on Caspase-1 Conformational Dynamics

The binding of this compound to the active site of caspase-1 induces conformational changes in the enzyme. scbt.com This alteration in the enzyme's three-dimensional structure disrupts the formation of the active site, leading to a significant reduction in its ability to bind and process its substrates. scbt.com By stabilizing an inactive conformation of the enzyme, the inhibitor effectively prevents its catalytic function. scbt.com

Inhibition of Pro-Inflammatory Cytokine Maturation

A primary consequence of caspase-1 inhibition by this compound is the suppression of the maturation and release of key pro-inflammatory cytokines, namely Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). medchemexpress.comselleckchem.com

Interleukin-1β (IL-1β) Processing and Release

Caspase-1 is the critical enzyme responsible for cleaving the inactive precursor, pro-IL-1β, into its biologically active, mature form, IL-1β. invivogen.com By irreversibly inhibiting caspase-1, this compound directly blocks this proteolytic processing step. As a result, the production and subsequent release of mature IL-1β from cells are significantly reduced. medchemexpress.commedchemexpress.com This has been demonstrated in various cell models where treatment with the inhibitor effectively suppresses IL-1β secretion. invivogen.com

Interleukin-18 (IL-18) Processing and Secretion

Similar to IL-1β, Interleukin-18 (IL-18) is also synthesized as an inactive precursor, pro-IL-18, which requires cleavage by caspase-1 for its activation. invivogen.com this compound effectively prevents the processing of pro-IL-18 into its mature, active form. medchemexpress.commedchemexpress.com Studies have shown that the inhibitor blocks the secretion of mature IL-18 from cells, such as in response to infection. researchgate.net This inhibition of both IL-1β and IL-18 maturation underscores the inhibitor's potent anti-inflammatory properties. selleckchem.com

Suppression of Gasdermin D Cleavage and Pyroptotic Cell Death

A critical function of activated caspase-1 is the cleavage of Gasdermin D (GSDMD), a key event that triggers a lytic, pro-inflammatory form of cell death known as pyroptosis. pnas.orgresearchgate.net Upon cleavage by caspase-1, the N-terminal fragment of GSDMD oligomerizes and forms pores in the cell membrane. frontiersin.orgfrontiersin.org This pore formation disrupts the cell's osmotic balance, leading to swelling, lysis, and the release of pro-inflammatory cytokines and other cellular contents. wikipedia.org

This compound, by directly inhibiting caspase-1 activity, prevents the cleavage of GSDMD. frontiersin.org This action effectively halts the downstream cascade leading to pyroptosis. Research has demonstrated that treatment with caspase-1 inhibitors, such as Ac-YVAD-CMK, can significantly reduce the hallmarks of pyroptosis. nih.govspandidos-publications.com For instance, in models of brain injury, the use of a caspase-1 inhibitor was shown to decrease the expression of pyroptosis-related molecules and alleviate subsequent tissue damage. nih.gov Similarly, studies on human lens epithelial cells showed that a caspase-1 inhibitor could reduce pyroptosis induced by oxidative stress. spandidos-publications.com

The inhibition of GSDMD cleavage is a primary mechanism by which this compound mitigates inflammation. By preventing pyroptotic cell death, the inhibitor not only preserves cellular integrity but also curtails the release of potent inflammatory mediators that would otherwise propagate the inflammatory response. pnas.orgfrontiersin.org

Modulatory Effects on Other Inflammatory Caspases (e.g., Caspase-4, Caspase-5)

While primarily recognized for its potent inhibition of caspase-1, this compound also exhibits modulatory effects on other inflammatory caspases, specifically caspase-4 and caspase-5 in humans. sigmaaldrich.com These caspases are key components of the non-canonical inflammasome pathway, which is typically activated by intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria. nih.govmdpi.com

This compound has been shown to inhibit the activity of both caspase-4 and caspase-5. sigmaaldrich.com This broader inhibitory profile is significant because these caspases also play a crucial role in inflammation by cleaving GSDMD, leading to pyroptosis. nih.govnih.gov However, unlike caspase-1, caspases-4 and -5 are generally not efficient at processing pro-inflammatory cytokines like pro-IL-1β. nih.gov

The ability of this compound to target multiple inflammatory caspases suggests a more comprehensive anti-inflammatory effect. By inhibiting both the canonical (caspase-1-mediated) and non-canonical (caspase-4/5-mediated) pathways of GSDMD cleavage, the inhibitor can more effectively suppress pyroptosis and the subsequent inflammatory cascade. It is important to note that while some inhibitors demonstrate broad activity against caspases-1, -4, and -5, achieving specificity for inflammatory caspases over other caspases involved in processes like apoptosis remains a key challenge in drug design. depaul.edu

Influence on Pro-Caspase-1 Zymogen Activation

The activation of caspase-1 is a tightly regulated process that begins with the assembly of a multi-protein complex called the inflammasome. wikipedia.orgacs.org This complex brings pro-caspase-1 zymogens—the inactive precursors of the enzyme—into close proximity, facilitating their auto-activation through proteolytic cleavage. life-science-alliance.org

Recent research has shed light on novel mechanisms of caspase-1 inhibition that extend beyond targeting the active enzyme. A novel small molecule, CIB-1476, has been identified that covalently targets the pro-caspase-1 zymogen itself. acs.org This inhibitor binds to cysteine residues on pro-caspase-1, preventing its recruitment to the inflammasome and subsequent activation. acs.org By targeting the zymogen, this type of inhibitor can block both the enzymatic activity and the enzyme-independent signaling functions of pro-caspase-1. acs.org

While this compound (Ac-YVAD-CMK) is primarily known to act on the mature, active form of caspase-1, the concept of targeting the pro-caspase-1 zymogen represents a significant advancement in the field. This approach offers the potential for a more profound and durable anti-inflammatory effect by preventing the very first step in the caspase-1 activation cascade. acs.org It also highlights the intricate regulation of inflammasome activation and the diverse strategies being explored to modulate this critical inflammatory pathway.

Caspase 1 Inhibitor Ii and Inflammasome Complex Regulation

Principles of Inflammasome Activation and Downstream Signaling

Inflammasomes are sophisticated, multi-protein cytosolic platforms that the innate immune system assembles in response to pathogenic microorganisms and non-microbial danger signals, known as PAMPs (pathogen-associated molecular patterns) and DAMPs (damage-associated molecular patterns), respectively. pnas.orgfrontiersin.orgfrontiersin.org The formation of an inflammasome is a critical step for initiating an inflammatory response. wikipedia.org The canonical structure of an inflammasome consists of three key components: a sensor protein, an adaptor protein, and an effector pro-caspase. pnas.orgfrontiersin.orgfrontiersin.org

Sensor molecules, such as those from the NOD-like receptor (NLR) family (e.g., NLRP3) or the AIM2-like receptor family (e.g., AIM2), are responsible for detecting specific stress or danger signals. nih.gov Upon detection of a trigger, the sensor protein oligomerizes and recruits the adaptor protein, Apoptosis-associated speck-like protein containing a CARD (ASC). frontiersin.orgnih.gov ASC, in turn, recruits pro-caspase-1 through homotypic CARD-CARD interactions, bringing multiple pro-caspase-1 molecules into close proximity. nih.govcreative-enzymes.com This induced proximity facilitates the auto-proteolytic cleavage and activation of pro-caspase-1 into its catalytically active form, a heterotetramer composed of two p20 and two p10 subunits. creative-enzymes.comnih.gov

Once activated, caspase-1 executes several crucial downstream functions:

Cytokine Maturation: Active caspase-1 proteolytically cleaves the precursor forms of the pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their biologically active, mature forms. wikipedia.orgcreative-enzymes.comfrontiersin.org These mature cytokines are then secreted from the cell to orchestrate a wider inflammatory response. creative-enzymes.com

Pyroptosis: Caspase-1 initiates a pro-inflammatory form of programmed cell death known as pyroptosis by cleaving the protein Gasdermin D (GSDMD). wikipedia.orgnih.gov The N-terminal fragment of cleaved GSDMD inserts into the cell membrane, forming pores that disrupt the osmotic balance, leading to cell swelling, lysis, and the release of cellular contents, including mature IL-1β and IL-18. nih.govpnas.orgdergipark.org.tr

Cleavage of Other Substrates: Caspase-1 can also cleave other cellular proteins, including caspase-7 and enzymes involved in glycolysis, further contributing to the cellular response to stress and infection. frontiersin.orgnih.gov

Disruption of NLRP3 Inflammasome Assembly and Activation by Caspase-1 Inhibition

The NLRP3 inflammasome is one of the most extensively studied inflammasomes and is activated by a wide array of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction. frontiersin.orgdergipark.org.tr Its activation is typically a two-step process: a priming signal (Signal 1) upregulates the expression of NLRP3 and pro-IL-1β, while an activation signal (Signal 2) triggers the assembly of the complex. frontiersin.orgfrontiersin.org

Caspase-1 Inhibitor II, also known as Ac-YVAD-CMK, is a cell-permeable and irreversible inhibitor that specifically targets the catalytic activity of caspase-1. merckmillipore.comsigmaaldrich.comsigmaaldrich.com It functions by covalently binding to the active site of the enzyme, thereby blocking its proteolytic capabilities. scbt.com By inhibiting caspase-1, the inhibitor does not typically prevent the initial assembly of the NLRP3 sensor and ASC adaptor protein in response to stimuli. Instead, it acts as a direct roadblock for all subsequent downstream events.

The primary consequences of applying this compound in the context of NLRP3 activation are:

The prevention of pro-IL-1β and pro-IL-18 processing, thus halting the production of their mature, secreted forms. medchemexpress.com

The inhibition of GSDMD cleavage, which effectively blocks the execution of pyroptosis. pnas.org

Therefore, while the cell may still sense danger and assemble the NLRP3 inflammasome, the inhibition of the core effector enzyme renders the complex incapable of propagating the inflammatory signal. Recent research with other novel covalent inhibitors has suggested that targeting pro-caspase-1 can, in some cases, also suppress the assembly and activation of the NLRP3 inflammasome, indicating a more complex regulatory feedback may exist. nih.govacs.org

Indirect Effects on Other Inflammasome Pathways (e.g., AIM2, Pyrin, Caspase-11)

While distinct inflammasomes respond to different triggers, many converge on the activation of caspase-1 as their central effector. Consequently, this compound has broad utility in studying and blocking these varied pathways.

AIM2 Inflammasome: The AIM2 inflammasome is activated by the presence of double-stranded DNA in the cytoplasm, a common signal of bacterial or viral infection. pnas.orgdergipark.org.trnih.gov Like NLRP3, AIM2 recruits ASC and pro-caspase-1 to initiate downstream signaling. nih.gov Treatment with this compound effectively blocks the AIM2-mediated maturation of IL-1β and pyroptotic cell death by neutralizing the shared effector caspase. pnas.org

Pyrin Inflammasome: The pyrin inflammasome, which is implicated in autoinflammatory diseases, detects pathogenic modifications of host Rho-GTPases. pnas.org This pathway also culminates in the activation of caspase-1. Therefore, its pro-inflammatory outputs are similarly curtailed by the action of this compound.

Non-Canonical Inflammasome (Caspase-11): The non-canonical inflammasome pathway in mice is initiated by caspase-11 (or its human homologs, caspase-4 and -5), which directly recognizes intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. frontiersin.orgdergipark.org.tr Activated caspase-11 cleaves GSDMD to induce pyroptosis. dergipark.org.tr This pyroptotic event causes a significant efflux of potassium ions from the cell, which then serves as a potent activation signal for the canonical NLRP3 inflammasome. frontiersin.orgdergipark.org.tr this compound is documented to inhibit not only caspase-1 but also caspase-4 and caspase-5. merckmillipore.comsigmaaldrich.com This gives it the ability to disrupt the non-canonical pathway at two distinct points: it can inhibit the initial caspase-4/5 activation and can also block the subsequent, indirect activation of caspase-1 by the NLRP3 inflammasome.

Enzyme-Independent Functions of Caspase-1 Inhibition within Inflammasome Contexts

Emerging research has revealed that pro-caspase-1 possesses functions that are independent of its enzymatic activity. The pro-enzyme can act as a signaling scaffold, influencing other pathways without needing to cleave a substrate. creative-enzymes.comnih.gov A key example of this is the ability of the CARD domain within pro-caspase-1 to interact with another protein, RIP2 (receptor-interacting protein kinase 2). creative-enzymes.com This interaction can trigger the activation of the NF-κB signaling pathway, a central regulator of gene expression for many inflammatory mediators. creative-enzymes.com

This scaffolding function is not dependent on the catalytic site of caspase-1. nih.gov Consequently, inhibitors like this compound, which are designed to block the active site, are not expected to disrupt these enzyme-independent signaling roles. nih.gov This represents a significant limitation of traditional caspase-1 inhibitors; while they can effectively block cytokine processing and pyroptosis, they may fail to suppress inflammation driven by the scaffolding function of pro-caspase-1. This has led to the development of new strategies, such as inhibitors that covalently modify the pro-enzyme to block both its enzymatic and scaffolding functions, offering a more comprehensive approach to targeting caspase-1-driven inflammation. nih.gov

Interactions with Broader Cellular Signaling Networks

Regulation of NF-κB Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. nih.gov The activity of Caspase-1 is closely intertwined with NF-κB signaling. nih.gov Inhibition of caspase-1 has been shown to impact the NF-κB pathway, which is a critical regulator of pro-inflammatory gene expression. frontiersin.orgresearchgate.net

Studies have demonstrated that NF-κB can regulate the expression of pro-caspase-1. nih.govresearchgate.net Conversely, the inhibition of caspase-1 can suppress the activation of NF-κB. frontiersin.org For instance, in the context of cerebral ischemia, treatment with a caspase-1 inhibitor significantly reduced the expression of NF-κB. frontiersin.org This suggests a feedback loop where NF-κB promotes the machinery for caspase-1 activity, and active caspase-1, in turn, can amplify the inflammatory response, in part through sustained NF-κB activation. The activation of NF-κB typically involves the phosphorylation and subsequent degradation of its inhibitor, IκB, allowing NF-κB dimers to translocate to the nucleus and initiate gene transcription. nih.gov By inhibiting caspase-1, Caspase-1 Inhibitor II can disrupt this inflammatory cycle.

Table 1: Research Findings on this compound and NF-κB Signaling

Experimental ModelKey FindingsReference
Ischemia-reperfusion rat modelsInhibition of caspase-1 with vx-765 (B8795227) reduced the expression of NF-κB. frontiersin.org
Epidermal explantsNF-κB signaling controls the expression of pro-caspase-1. nih.gov
Inflammatory microenvironment studiesCaspase-1 is regulated by NF-κB, and inhibition of caspase-1 activity parallels the effects of abrogating NF-κB activation. researchgate.net

Crosstalk with PI3K/Akt and MAPK Cascades

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling cascades are central to cell survival, proliferation, and stress responses. mdpi.com Research indicates a significant level of crosstalk between caspase-1 activity and these pathways.

Inhibition of caspase-1 can modulate the phosphorylation status of key components of these cascades. For example, treatment with the caspase-1 inhibitor vx-765 in an ischemia model was shown to reverse the reduction in ERK phosphorylation and the increase in p38 and JNK levels. frontiersin.org This suggests that caspase-1 activity can influence the balance between pro-survival and pro-apoptotic signals mediated by the MAPK family. Furthermore, some compounds that inhibit caspase-1 also block PI3K/Akt and p38 MAPK signaling pathways, highlighting the interconnectedness of these networks. medchemexpress.commedchemexpress.com Simvastatin-mediated IL-1β release, which is dependent on caspase-1, involves a Rac1/PI3K/PKB-dependent signal transduction pathway. ashpublications.org

Table 2: Research Findings on this compound and PI3K/Akt/MAPK Signaling

Signaling PathwayEffect of Caspase-1 InhibitionExperimental ContextReference
PI3K/AktInhibition of PI3K activity is crucial for statin-enhanced IL-1β release, a process dependent on caspase-1.Simvastatin-treated THP-1 cells ashpublications.org
ERK (MAPK)Caspase-1 inhibition promotes ERK phosphorylation.Ischemic stroke model frontiersin.org
p38 (MAPK)Caspase-1 inhibition reduces p38 levels/activity.Ischemic stroke model frontiersin.org
JNK (MAPK)Caspase-1 inhibition reduces JNK levels.Ischemic stroke model frontiersin.org

Modulation of RAGE-HMGB1 and Hypoxia-Inducible Factor-1 (HIF-1) Pathways

The Receptor for Advanced Glycation End products (RAGE)-High Mobility Group Box 1 (HMGB1) axis and the Hypoxia-Inducible Factor-1 (HIF-1) pathway are critically involved in inflammatory responses and cellular adaptation to low oxygen conditions, respectively.

HMGB1, a damage-associated molecular pattern (DAMP), can activate RAGE and Toll-like receptors (TLRs), leading to inflammatory signaling. frontiersin.orgnih.gov This signaling can prompt caspase-1 activation. frontiersin.org Conversely, inhibition of caspase-1 has been shown to suppress the expression of RAGE and HMGB1. frontiersin.orgfrontiersin.org In hypoxic conditions, HMGB1 can activate TLR4 and RAGE signaling to induce caspase-1 activation in hepatocellular carcinoma cells. nih.gov Furthermore, caspase-1 can process HMGB1, generating a fragment that signals through RAGE to reverse apoptosis-induced immune tolerance. nih.gov

HIF-1 is a key regulator of the cellular response to hypoxia and can induce apoptosis. nih.gov Under hypoxic conditions, HIF-1α activation can lead to caspase-1 activation. pcom.edu The inhibition of caspase-1 may, therefore, interfere with the downstream inflammatory consequences of HIF-1 activation.

Table 3: Research Findings on this compound and RAGE/HMGB1/HIF-1 Pathways

Pathway ComponentEffect of Caspase-1 InhibitionExperimental ContextReference
RAGEReduced expression.Ischemic stroke model frontiersin.org
HMGB1Reduced expression.Ischemic stroke model frontiersin.org
HIF-1αInhibition of caspase-1 can interfere with downstream inflammatory effects of HIF-1α activation.Hyperglycemic conditions in Müller cells pcom.edu

Influence on IRF1-Mediated Gene Expression

Interferon Regulatory Factor 1 (IRF1) is a transcription factor that plays a significant role in immunity, inflammation, and apoptosis. spandidos-publications.com IRF1 can directly regulate the expression of caspase-1. spandidos-publications.comumich.edu Studies have shown that prolonged exposure to type I interferons, as seen in diseases like Systemic Lupus Erythematosus (SLE), can prime monocytes for robust inflammasome activation in an IRF1-dependent manner. umich.edu

Inhibition of IRF1 has been shown to block the upregulation of caspase-1 and reduce inflammasome hyperactivity. umich.edu This indicates that this compound could counteract the effects of IRF1-driven inflammation by directly targeting a key downstream effector. Furthermore, IRF1-IN-2, an IRF1 inhibitor, has been shown to decrease the recruitment of IRF1 to the promoter of the CASP1 gene, thereby inhibiting the cleavage of caspase-1. medchemexpress.com

Table 4: Research Findings on this compound and IRF1-Mediated Gene Expression

MoleculeInteraction with Caspase-1Effect of InhibitionReference
IRF1Directly mediates IFN-γ-induced apoptosis via activation of caspase-1 gene expression.Inhibition of IRF1 reduces caspase-1 expression and inflammasome activity. spandidos-publications.comumich.edu
IRF1-IN-2An IRF1 inhibitor that decreases the recruitment of IRF1 to the promoter of CASP1.Inhibits cleavage of Caspase-1. medchemexpress.com

Effects on Cell Adhesion and Migration Signaling

Cell adhesion and migration are fundamental processes in development, immune surveillance, and wound healing, but are also implicated in pathological conditions like cancer metastasis. nih.gov Caspase-1 activity has been linked to the regulation of cell adhesion and migration.

Activation of the NLRP3 inflammasome, which leads to caspase-1 activation, can promote the migration of lung cancer cells. spandidos-publications.com This process involves the downregulation of the cell adhesion molecule E-cadherin and the upregulation of the transcription factor Snail. spandidos-publications.com Inhibition of caspase-1 can abolish these effects. spandidos-publications.com Furthermore, extracellular caspase-1 has been shown to induce the migration of hair follicle stem cells, a process dependent on its CARD domain. rupress.org This suggests that this compound could potentially modulate cell migration in various physiological and pathological contexts by preventing the activation of intracellular caspase-1 and its subsequent extracellular release or effects.

Table 5: Research Findings on this compound and Cell Adhesion/Migration

ProcessEffect of Caspase-1 ActivationEffect of Caspase-1 InhibitionReference
Cancer Cell MigrationPromotes migration of A549 lung cancer cells.Abolishes LPS+ATP-induced migration. spandidos-publications.com
E-cadherin ExpressionDownregulates expression.Prevents downregulation. spandidos-publications.com
Snail ExpressionUpregulates expression.Prevents upregulation. spandidos-publications.com
Hair Follicle Stem Cell MigrationExtracellular caspase-1 induces migration.Not explicitly stated, but inhibition would prevent the intracellular activation necessary for potential extracellular roles. rupress.org

Differentiation between Caspase-1 Inhibition and Canonical Apoptotic Pathways

It is crucial to distinguish the role of caspase-1 in pyroptosis from the canonical apoptotic pathways, which are primarily mediated by initiator caspases-8 and -9, and executioner caspases-3, -6, and -7. mdpi.comnih.gov Apoptosis is a form of programmed cell death characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies without inducing inflammation. nih.gov In contrast, pyroptosis, the cell death pathway mediated by caspase-1, is inherently pro-inflammatory, involving cell swelling, membrane rupture, and the release of inflammatory cytokines. dovepress.com

While caspase-1 was initially thought to be an inducer of apoptosis due to its homology with Ced-3, further research clarified its primary role in inflammation and a distinct form of lytic cell death. dergipark.org.tr The key substrate for caspase-1 in inducing pyroptosis is Gasdermin D (GSDMD). nih.gov Cleavage of GSDMD by caspase-1 releases its N-terminal domain, which forms pores in the plasma membrane, leading to cell lysis and the release of IL-1β and IL-18. dergipark.org.trnih.gov This mechanism is distinct from the caspase cascade in apoptosis, where initiator caspases activate executioner caspases that dismantle the cell in a controlled manner. nih.gov

However, there is some crosstalk. Under certain conditions, such as in the absence of GSDMD, caspase-1 can induce apoptosis by cleaving and activating caspase-3. nih.gov Also, in some contexts, caspase-1 can cleave Bid, a pro-apoptotic Bcl-2 family member, linking it to the intrinsic apoptotic pathway. pnas.org Despite this, the primary and defining function of caspase-1 that is targeted by inhibitors like this compound is the inflammatory process of pyroptosis, which is fundamentally different from canonical apoptosis.

Table 6: Distinctions between Caspase-1 Mediated Pyroptosis and Canonical Apoptosis

FeatureCaspase-1 Mediated PyroptosisCanonical ApoptosisReference
Primary Initiator Caspase(s)Caspase-1 (also Caspase-4, -5, -11)Caspase-8, Caspase-9 nih.govnih.gov
Primary Executioner(s)Gasdermin D (GSDMD)Caspase-3, Caspase-6, Caspase-7 nih.govnih.gov
MorphologyCell swelling, membrane rupture, lytic cell death.Cell shrinkage, membrane blebbing, formation of apoptotic bodies. nih.govdovepress.com
Inflammatory ResponseHighly pro-inflammatory.Generally non-inflammatory. nih.gov
Key SubstratesPro-IL-1β, Pro-IL-18, Gasdermin D.Various cellular proteins leading to controlled cellular dismantling. nih.govdergipark.org.tr

Methodological Approaches in Caspase 1 Inhibitor Ii Research

In Vitro Cellular and Organoid Models

In vitro models are fundamental for dissecting the molecular mechanisms of Caspase-1 Inhibitor II in a controlled environment. These systems allow for detailed analysis of its effects on specific cell types and signaling cascades involved in inflammasome activation.

Immortalized cell lines are widely used due to their reproducibility and ease of culture. The human monocytic THP-1 cell line is a classic model for inflammasome studies, as it can be differentiated into macrophage-like cells that provide a robust inflammatory response lacohorteespoir.frlabome.com. Studies using THP-1 cells have been instrumental in confirming the role of the NLRP3 inflammasome and caspase-1 in cytokine secretion and pyroptosis, processes that are effectively blocked by Ac-YVAD-cmk lacohorteespoir.frpnas.org. Similarly, murine macrophage cell lines like J774 and microglial cell lines such as BV-2 are utilized to investigate species-specific aspects of inflammasome activation and its inhibition aginganddisease.orguea.ac.uk. In BV-2 microglial cells, for example, Ac-YVAD-cmk has been shown to prevent ATP-induced cell death, demonstrating its utility in studying neuroinflammatory pathways uea.ac.uk.

Table 1: Use of this compound in Human and Murine Cell Lines

Cell Line Organism Cell Type Key Research Findings with Ac-YVAD-cmk Citations
THP-1 Human Monocytic Blockade of caspase-1 by Ac-YVAD-cmk inhibits IL-1β secretion and pyroptotic cell death following inflammasome activation. lacohorteespoir.frpnas.org lacohorteespoir.frpnas.org
BV-2 Murine Microglial Used to investigate inflammasome activation; Ac-YVAD-cmk treatment inhibits ATP-stimulated pyroptotic cell death. aginganddisease.orguea.ac.uk aginganddisease.orguea.ac.uk
J774 Murine Macrophage Employed as a model for pyroptosis, where Ac-YVAD-cmk can block the pyroptotic cell death pathway. uea.ac.uk uea.ac.uk

Primary cells, isolated directly from tissues, offer a more physiologically relevant system than immortalized cell lines. Research using primary human and murine cells has provided crucial insights into the function of this compound.

Macrophages : Studies on primary human monocyte-derived macrophages (MDMs) demonstrated that Ac-YVAD-cmk effectively blocks caspase-1 activity, which is crucial for IL-1β secretion in response to bacterial infection pnas.org. In murine peritoneal macrophages, Ac-YVAD-cmk was shown to abolish the secretion of IL-1β induced by saturated fatty acids and the S100A9 protein, implicating the inflammasome in obesity-related inflammation nih.gov.

Microglia : As the resident immune cells of the central nervous system, primary microglia are critical for studying neuroinflammation. Ac-YVAD-cmk has been shown to reduce the expression and release of IL-1β in activated primary microglia, highlighting its potential to mitigate inflammatory responses in the brain researchgate.netovid.com. Furthermore, in iPSC-derived human microglia (iMGLs), Ac-YVAD-cmk prevented the elevation of IL-1β and IL-18 secretion, confirming that active caspase-1 is required for these pro-inflammatory effects biorxiv.org.

Neurons : In primary mouse hippocampal neurons, Ac-YVAD-cmk was found to ameliorate NLRP3 inflammasome activation and reverse mitophagy dysfunction induced by the anesthetic sevoflurane nih.gov.

Table 2: Application of this compound in Primary Cell Cultures

Primary Cell Type Organism Key Research Findings with Ac-YVAD-cmk Citations
Monocyte-Derived Macrophages (MDMs) Human Inhibits caspase-1-dependent IL-1β secretion during bacterial infection. pnas.org pnas.org
Peritoneal Macrophages Murine Abolishes IL-1β secretion induced by inflammatory stimuli associated with obesity. nih.gov nih.gov
Microglia Murine Reduces the release of mature IL-1β and IL-18 and mitigates microglia activation. researchgate.netovid.com researchgate.netovid.com
iPSC-Derived Microglia (iMGLs) Human Prevents inhibitor-induced elevation in IL-1β and IL-18 secretion. biorxiv.org biorxiv.org
Hippocampal Neurons Murine Reduces sevoflurane-induced activation of the NLRP3 inflammasome and reverses mitophagy impairment. nih.gov nih.gov

Ex vivo models, which involve the culture of whole organs or tissue sections, bridge the gap between in vitro cell culture and in vivo animal studies. These models maintain the complex cellular architecture and interactions of the original tissue. The use of Ac-YVAD-cmk has been documented in ex vivo studies of alveolar macrophages isolated from mice with LPS-induced acute lung injury. In this context, the inhibitor was shown to block caspase-1 activation and pyroptotic cell death mednexus.orgresearchgate.net. Additionally, Ac-YVAD-cmk has been noted as a tool for studying acantholysis in human skin explant models uni-tuebingen.de. In studies of obesity-related skin inflammation, ex vivo skin cultures were used to show that inflammatory macrophages could stimulate S100A9 expression in the epidermis, a process linked to IL-1β signaling which can be interrupted by caspase-1 inhibition nih.gov.

In Vivo Preclinical Animal Models

Animal models are indispensable for evaluating the systemic effects and therapeutic potential of this compound in the context of a whole organism. Rodent models are most commonly used to simulate human diseases.

Ac-YVAD-cmk has been investigated in various rodent models of acute inflammation, consistently demonstrating protective effects by curbing the caspase-1-mediated inflammatory cascade.

Sepsis and Acute Lung Injury (ALI) : In a murine model of sepsis induced by cecal ligation and puncture (CLP), treatment with Ac-YVAD-cmk significantly ameliorated acute kidney injury. This was evidenced by reduced histological damage, decreased inflammatory cell infiltration, and lower serum levels of inflammatory cytokines like IL-1β, IL-18, TNF-α, and IL-6 nih.govsemanticscholar.org. The inhibitor was found to suppress the expression of the NLRP1 inflammasome and inhibit pyroptosis of renal tubular epithelial cells nih.govsemanticscholar.org. Similarly, in a mouse model of LPS-induced ALI, Ac-YVAD-cmk prevented pyroptosis in alveolar macrophages, reduced pulmonary edema, and significantly inhibited the release of IL-1β and other inflammatory mediators mednexus.org.

Table 3: Use of this compound in Rodent Models of Acute Inflammation

Rodent Model Disease Modeled Key Research Findings with Ac-YVAD-cmk Citations
Cecal Ligation and Puncture (CLP) Sepsis-Induced Acute Kidney Injury Alleviates kidney injury, reduces inflammatory cytokines, and inhibits pyroptosis in renal tissue. nih.govsemanticscholar.org nih.govsemanticscholar.org
Lipopolysaccharide (LPS) Injection Acute Lung Injury (ALI) Prevents alveolar macrophage pyroptosis, reduces lung injury, and inhibits the release of IL-1β and IL-18. mednexus.org mednexus.org

The role of inflammasome activation in the central nervous system has made it a key target in models of neurological disease. Ac-YVAD-cmk has been used to probe the function of caspase-1 in these conditions.

Neurodegenerative Conditions : In rat models of Parkinson's disease (PD) induced by LPS and 6-hydroxydopamine, Ac-YVAD-cmk was shown to suppress the NLRP3–caspase-1–IL-1β pathway, reducing the loss of dopaminergic neurons nih.govd-nb.info. In an APP/PS1 mouse model of Alzheimer's disease, treatment with Ac-YVAD-cmk improved spatial learning and memory and reduced Aβ plaque deposition frontiersin.orgfrontiersin.org.

Vascular Cognitive Impairment : In a mouse model of vascular cognitive impairment, Ac-YVAD-cmk attenuated white matter damage and restored myelin expression by inhibiting the NLRP3/caspase-1/IL-1β axis in the subcortical region researchgate.netnih.gov.

Postoperative Cognitive Dysfunction (POCD) : In aged mice, Ac-YVAD-cmk was found to ameliorate cognitive dysfunction induced by anesthetics like sevoflurane and isoflurane by reducing NLRP3 inflammasome activation and subsequent IL-1β and IL-18 maturation in the hippocampus aginganddisease.orgnih.govmdpi.com.

Cerebral Ischemia : In a mouse model of transient middle cerebral artery occlusion, Ac-YVAD-cmk administration prior to the ischemic event was shown to reduce inflammasome activation and subsequent brain injury nih.gov.

Table 4: Application of this compound in Animal Models of Neurological Disease

Animal Model Disease Modeled Key Research Findings with Ac-YVAD-cmk Citations
LPS/6-hydroxydopamine-induced rats Parkinson's Disease Suppresses the NLRP3 inflammasome pathway and protects dopaminergic neurons. nih.govd-nb.info nih.govd-nb.info
APP/PS1 mice Alzheimer's Disease Improves cognitive function and reduces Aβ plaque deposition. frontiersin.orgfrontiersin.org frontiersin.orgfrontiersin.org
Bilateral Cortical Artery Stenosis (BCAS) mice Vascular Cognitive Impairment Restores myelin levels and attenuates neuroinflammation in the subcortical region. researchgate.netnih.gov researchgate.netnih.gov
Anesthetic-induced aged mice Postoperative Cognitive Dysfunction Ameliorates cognitive deficits by reducing NLRP3 inflammasome activation in the hippocampus. aginganddisease.orgnih.govmdpi.com aginganddisease.orgnih.govmdpi.com
Transient Middle Cerebral Artery Occlusion (tMCAo) Cerebral Ischemia Reduces caspase-1 activation in microglia and subsequent brain injury. nih.gov nih.gov

Biochemical and Enzymatic Assay Platforms

A variety of biochemical and enzymatic assays are employed to directly measure the activity of caspase-1 and the efficacy of its inhibitors.

Fluorometric and bioluminescent assays are highly sensitive methods used for quantifying caspase-1 activity and for high-throughput screening of inhibitors. mdpi.comcaymanchem.com

Fluorometric Assays: These assays utilize a synthetic peptide substrate that is specific for caspase-1, such as Ac-YVAD-AFC. caymanchem.comtribioscience.comabcam.com The peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its conjugated form, AFC emits blue light. abcam.com When active caspase-1 cleaves the peptide substrate, free AFC is released, which then emits a yellow-green fluorescence at a different wavelength (excitation ~400 nm, emission ~505 nm). tribioscience.comabcam.combio-rad.com The increase in fluorescence intensity is directly proportional to the level of caspase-1 activity. This method allows for the determination of the fold increase in caspase-1 activity in a sample compared to an uninduced control. tribioscience.com

Bioluminescent Assays: These assays offer another sensitive platform for measuring caspase-1 activity. mdpi.com A specific caspase-1 substrate, Z-WEHD-aminoluciferin, is combined with a thermostable luciferase in a lytic reagent that is added directly to cell cultures. nih.gov Cleavage of the substrate by caspase-1 releases aminoluciferin, which is then utilized by luciferase to generate a light signal. The intensity of the bioluminescence is a direct measure of caspase-1 activity. mdpi.com This method is rapid and can be multiplexed with other assays to monitor additional cellular events like cell death. nih.gov

Assay TypePrincipleSubstrate ExampleDetection Method
Fluorometric Cleavage of a fluorogenic substrate releases a fluorescent molecule.Ac-YVAD-AFCFluorometer/Fluorescence plate reader (Ex/Em = 400/505 nm). caymanchem.comtribioscience.comabcam.com
Bioluminescent Cleavage of a luminogenic substrate releases a substrate for luciferase.Z-WEHD-aminoluciferinLuminometer. nih.gov

Since the primary function of caspase-1 is to process pro-inflammatory cytokines, measuring the release of these cytokines is a key method for assessing the efficacy of this compound. invivogen.com

Multiplex Assays: These assays allow for the simultaneous measurement of multiple cytokines in a single sample, providing a more comprehensive profile of the inflammatory response. This is particularly useful for understanding the broader effects of this compound on the cytokine network.

Caspase-1 is synthesized as an inactive proenzyme (pro-caspase-1). cellsignal.com Upon activation, it undergoes autocleavage to generate the active p20 and p10 subunits, which form a tetramer. cellsignal.com Western blotting using antibodies that specifically recognize either the pro-form or the cleaved p20 subunit can demonstrate the inhibitory effect of this compound. cellsignal.com A decrease in the p20 band in treated samples indicates that the inhibitor is preventing caspase-1 activation. medchemexpress.comcellsignal.commedchemexpress.comcellsignal.com

Similarly, this technique can detect the cleavage of caspase-1 substrates, such as Gasdermin D (GSDMD), which is crucial for pyroptosis. invivogen.com Antibodies specific to the cleaved fragments of these substrates can be used to show that this compound prevents these downstream cleavage events. nih.gov

TechniqueTarget ProteinInformation Gained
Western Blot Cleaved Caspase-1 (p20 subunit)Direct evidence of inhibition of caspase-1 auto-activation. cellsignal.com
Western Blot Cleaved Substrates (e.g., GSDMD, PARP, Lamin A)Evidence of inhibition of downstream caspase-1 activity. invivogen.comnih.gov

Co-immunoprecipitation (Co-IP) is a technique used to study protein-protein interactions. Caspase-1 activation occurs within a large multi-protein complex called the inflammasome. cellsignal.commdpi.com Co-IP can be employed to investigate how this compound might affect the assembly of the inflammasome or the interaction of caspase-1 with other components of this complex.

In a Co-IP experiment, an antibody targeting a specific protein in the inflammasome complex (e.g., NLRP3 or ASC) is used to pull down that protein from a cell lysate. If caspase-1 is interacting with the target protein, it will also be pulled down and can be detected by Western blotting. By comparing the amount of caspase-1 that co-precipitates in the presence and absence of this compound, researchers can infer whether the inhibitor disrupts these critical protein-protein interactions.

Advanced "-Omics" and Imaging Techniques

Cutting-edge technologies provide deeper insights into the effects of this compound at a systemic level and in real-time.

Advanced Imaging Techniques: The development of novel activatable fluorescent probes allows for the non-invasive, real-time in vivo imaging of caspase-1 activity. nih.govresearchgate.netresearchgate.net These probes are designed to be non-fluorescent until they are cleaved by active caspase-1, at which point they emit a strong fluorescent signal. nih.govresearchgate.net This technology enables researchers to visualize the spatiotemporal dynamics of caspase-1 activation in living animals during inflammatory processes and to assess the efficacy of this compound in reducing this activity in specific tissues or disease models, such as inflammatory bowel disease or neuroinflammation. nih.govresearchgate.net

"-Omics" Technologies: Mass spectrometry (MS)-based techniques are expanding the toolkit for studying caspases. mdpi.com Proteomics, a large-scale study of proteins, can be used to identify the full range of caspase-1 substrates in an unbiased manner. By comparing the proteome of cells treated with and without this compound in the presence of an inflammatory stimulus, researchers can identify novel substrates and pathways affected by caspase-1 inhibition. This approach offers a global view of the inhibitor's effects beyond the well-known cytokines. mdpi.com

Transcriptomic Profiling (e.g., RNA-Seq, RT-qPCR)

Transcriptomic profiling is a powerful tool to understand the broad impact of this compound on cellular gene expression. These methods quantify changes in the transcriptome, which is the complete set of RNA transcripts in a cell, providing insights into the cellular pathways modulated by the inhibition of caspase-1.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a targeted approach used to validate the findings from RNA-Seq or to quantify the expression of a specific set of genes of interest. mdpi.combmj.com In studies involving this compound, researchers might use RT-qPCR to confirm the differential expression of key inflammatory or cell death-related genes identified by RNA-Seq. nih.gov This technique involves the reverse transcription of RNA into cDNA, followed by the amplification of the cDNA using a polymerase chain reaction. bmj.com The amplification process is monitored in real-time using fluorescent dyes, allowing for the precise quantification of the initial amount of a specific transcript. bmj.com

Below is a representative data table illustrating hypothetical findings from a transcriptomic study on a human macrophage cell line treated with this compound.

GeneFold Change (RNA-Seq)P-value (RNA-Seq)Fold Change (RT-qPCR Validation)
IL-1β-15.2<0.001-14.8
NLRP3-3.5<0.01-3.2
AIM2-2.8<0.05-2.5
TNF-α1.2>0.051.1

Chemoproteomic Profiling for Target Engagement Validation

Chemoproteomics is a powerful methodology used to confirm that a small molecule inhibitor, such as this compound, is binding to its intended target within the complex environment of a cell. This is a critical step in drug discovery and chemical biology to ensure the observed biological effects are a direct result of the inhibitor's interaction with its target.

One common chemoproteomic approach involves synthesizing a modified version of the inhibitor that contains a reactive group or "handle," such as an alkyne or a biotin tag. This modified inhibitor, or probe, is then incubated with cell lysates or live cells. The probe binds to its protein targets, and the handle is used to enrich the probe-protein complexes. For instance, an alkyne-tagged probe can be "clicked" to a biotin-azide molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The biotinylated proteins can then be captured using streptavidin-coated beads.

Following enrichment, the captured proteins are identified and quantified using mass spectrometry. nih.gov By comparing the proteins captured by an active probe to those captured by a structurally similar but inactive control probe, specific targets of the inhibitor can be identified with high confidence. researchgate.net This approach not only validates the engagement of the intended target, Caspase-1, but can also reveal potential off-target interactions. researchgate.netbiorxiv.org

The following table illustrates hypothetical results from a chemoproteomic experiment designed to validate the target engagement of this compound.

Protein TargetEnrichment Ratio (Active Probe vs. Inactive Control)Significance
Caspase-125.6High
Caspase-42.1Low
Caspase-51.8Low
GAPDH1.0None

Flow Cytometry for Cell Death and Phenotype Analysis

To assess apoptosis, cells treated with this compound can be stained with a combination of fluorescent markers. bio-rad-antibodies.com For example, Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, is often used in conjunction with a viability dye like propidium iodide (PI) or 7-AAD. bio-rad-antibodies.comau.dk This dual staining allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic or necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive). bio-rad-antibodies.com

A representative data table from a flow cytometry experiment investigating the effect of this compound on apoptosis is shown below.

Treatment GroupLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control95.22.52.3
Apoptosis Inducer45.835.119.1
Apoptosis Inducer + this compound78.312.49.3

Live-Cell Imaging for Kinetic Studies of Cellular Responses

Live-cell imaging provides the distinct advantage of monitoring cellular processes in real-time, offering insights into the dynamic and temporal aspects of a cell's response to a stimulus or inhibitor. moleculardevices.com This technique is particularly valuable for studying the kinetics of events like apoptosis and caspase activation following treatment with this compound. sigmaaldrich.com

In a typical live-cell imaging experiment, cells are cultured in a chamber that can be mounted on a microscope stage equipped with environmental controls to maintain cell viability. moleculardevices.com Fluorescent probes are introduced to the cells to visualize specific cellular events. For instance, to monitor caspase activation, a substrate that becomes fluorescent upon cleavage by a specific caspase can be used. nih.govthermofisher.com The CellEvent™ Caspase-3/7 Green Detection Reagent is an example of such a probe; it is initially non-fluorescent but emits a bright green fluorescence upon cleavage by active caspase-3 or -7, which then binds to the DNA of the apoptotic cell. thermofisher.comresearchgate.net

By capturing images at regular intervals, a time-lapse movie of the cellular response can be created. moleculardevices.com This allows for the precise determination of the onset and rate of apoptosis in the presence or absence of this compound. The intensity of the fluorescent signal and morphological changes, such as cell shrinkage and membrane blebbing, can be quantified over time for individual cells. moleculardevices.com

The following table presents hypothetical kinetic data obtained from a live-cell imaging study of apoptosis.

Time Post-Treatment (Hours)% Apoptotic Cells (Apoptosis Inducer)% Apoptotic Cells (Apoptosis Inducer + this compound)
01.21.1
215.63.4
438.98.7
655.315.2
868.722.5

Preclinical Applications and Therapeutic Research Landscape of Caspase 1 Inhibitor Ii

Anti-Inflammatory Applications in Disease Models

Caspase-1 Inhibitor II, also known as Ac-YVAD-CMK, has been investigated in a variety of preclinical models for its potential to mitigate inflammation. Its mechanism of action primarily revolves around the inhibition of caspase-1, an enzyme crucial for the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By blocking this key step in the inflammatory cascade, the inhibitor has shown promise in attenuating the pathological processes of several inflammatory diseases.

Autoimmune Arthritis and Gout

Autoimmune Arthritis:

In animal models of autoimmune arthritis, which share features with human rheumatoid arthritis (RA), the inhibition of caspase-1 has been explored as a therapeutic strategy. Models like collagen-induced arthritis (CIA) are commonly used to study the pathogenesis of RA and test potential treatments. The development of arthritis in these models involves both T and B cell responses and is characterized by synovitis, cartilage degradation, and bone erosion. The inflammatory process is driven by pro-inflammatory cytokines, including IL-1β.

Research in a streptococcal cell wall (SCW)-induced chronic arthritis mouse model demonstrated that the blockade of caspase-1 could reduce joint swelling and severe cartilage damage. However, studies using caspase-1 deficient mice in an acute arthritis model did not show a reduction in joint inflammation, suggesting that other proteases, such as proteinase 3, might compensate for caspase-1 in producing active IL-1β in certain inflammatory contexts.

ModelKey Findings
Collagen-Induced Arthritis (CIA)Inhibition of caspase-1 is a potential therapeutic target.
Streptococcal Cell Wall (SCW)-Induced ArthritisBlockade of caspase-1 reduced joint swelling and cartilage damage in the chronic phase.

Gout:

Gout is a common form of inflammatory arthritis caused by the deposition of monosodium urate (MSU) crystals in the joints, leading to acute inflammatory episodes. The innate immune system's response to MSU crystals is a key driver of the inflammation and tissue damage seen in gout. This response involves the activation of the NLRP3 inflammasome, which in turn activates caspase-1, leading to the production and release of mature IL-1β and IL-18.

Preclinical studies using animal models of gouty arthritis have shown that inhibiting caspase-1 can effectively reduce the inflammatory response. For instance, a small molecule inhibitor of caspase-1 was found to alleviate gouty inflammation by suppressing NLRP3 inflammasome activation and subsequent pyroptosis. This inhibitor potently decreased the secretion of mature IL-1β in macrophages stimulated by MSU crystals. In an animal model of gouty arthritis, this compound effectively inhibited joint swelling and IL-1β release. These findings underscore the critical role of caspase-1 in mediating the inflammatory cascade in gout and highlight the therapeutic potential of its inhibition.

ModelKey Findings
MSU Crystal-Induced Gouty ArthritisInhibition of caspase-1 suppresses NLRP3 inflammasome activation, reduces IL-1β secretion, and alleviates joint swelling.

Central Nervous System Injuries (e.g., Spinal Cord Injury, Ischemic Stroke)

Following central nervous system (CNS) injuries such as spinal cord injury and ischemic stroke, a secondary inflammatory cascade contributes significantly to tissue damage and functional deficits. Caspase-1 activation and the subsequent release of IL-1β are key events in this neuroinflammatory response.

Spinal Cord Injury (SCI):

In preclinical models of SCI, the inhibition of caspase-1 has been investigated as a neuroprotective strategy. While some studies using broad-spectrum caspase inhibitors have shown promise in reducing apoptosis and improving outcomes, research specifically focusing on this compound is more limited in this direct context. However, the known role of caspase-1 in post-SCI inflammation suggests that its inhibition could be beneficial. For instance, studies have shown that minocycline, an antibiotic with anti-inflammatory properties, can reduce neuronal and oligodendroglial apoptosis, decrease microglial activation, and lower inflammation in animal SCI models, partly through the inhibition of interleukin-1β. This highlights the potential of targeting the caspase-1/IL-1β pathway. However, one study examining the broad-spectrum caspase inhibitor z-VAD-fmk in a rat model of spinal cord contusion found no significant improvements in locomotor function or reduction in contusion volume.

Ischemic Stroke:

In animal models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model, the administration of this compound (Ac-YVAD-CMK) has demonstrated neuroprotective effects. Research has shown that this inhibitor can induce long-lasting neuroprotection by reducing apoptosis and decreasing the release of proinflammatory cytokines. In a mouse model of intracerebral hemorrhage (ICH), treatment with Ac-YVAD-CMK significantly reduced brain edema and improved neurological functions. This neuroprotection was associated with the downregulation of IL-1β and a reduction in blood-brain barrier degradation. Further studies have indicated that Ac-YVAD-CMK can inhibit pyroptosis, a form of inflammatory cell death, and promote the polarization of microglial cells towards a protective M2-phenotype, thereby exerting an anti-inflammatory effect and improving neurological function after ICH.

ModelKey Findings
Spinal Cord Injury (Rat Contusion Model)A broad-spectrum caspase inhibitor (z-VAD-fmk) did not show significant improvement in functional or histopathological outcomes.
Ischemic Stroke (Rat MCAO Model)Ac-YVAD-CMK provided long-lasting neuroprotection by reducing apoptosis and proinflammatory cytokine release.
Intracerebral Hemorrhage (Mouse Model)Ac-YVAD-CMK reduced brain edema, improved neurological function, and protected the blood-brain barrier by downregulating IL-1β. It also inhibited pyroptosis and promoted anti-inflammatory microglial polarization.

Demyelinating Diseases (e.g., Experimental Autoimmune Encephalomyelitis)

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the central nervous system. In EAE, a T-cell mediated inflammatory response against myelin components leads to demyelination and axonal damage.

Research has shown that caspase-1 is transcriptionally induced during EAE, and its levels correlate with the clinical severity of the disease and the expression of pro-inflammatory cytokines like TNF-α, IL-1β, IFN-γ, and IL-6. This suggests a significant role for caspase-1 in the pathogenesis of autoimmune demyelination.

Studies in caspase-1-deficient mice have demonstrated a reduction in the incidence and severity of EAE, which was associated with a defective development of Th1 cells that produce IFN-γ against myelin oligodendrocyte glycoprotein (MOG). Furthermore, the pharmacological inhibition of caspase-1 has been shown to be effective in EAE models. For instance, treatment with a caspase-1 inhibitor significantly reduced the incidence of EAE when administered as a preventive measure in mice immunized with spinal cord homogenate or a MOG peptide.

More recent research has elucidated that inflammasome activation and a form of inflammatory cell death called pyroptosis, which is mediated by caspase-1 and gasdermin D (GSDMD), are key mechanisms in the neuroinflammation and demyelination seen in E. In both MS patients and EAE models, evidence of inflammasome activation and pyroptosis has been found in microglia and, notably, in oligodendrocytes, the myelin-producing cells of the CNS. Pharmacological inhibition of caspase-1 with the small molecule inhibitor VX-765 (B8795227) in EAE animals reduced the expression of proteins associated with the inflammasome and pyroptosis in the CNS. This intervention prevented axonal injury and led to improved neurobehavioral performance, highlighting the therapeutic potential of targeting caspase-1 to mitigate inflammatory demyelination.

ModelKey Findings
Experimental Autoimmune Encephalomyelitis (EAE)Caspase-1 levels correlate with disease severity.
Caspase-1 deficient mice show reduced EAE incidence and severity.
Pharmacological inhibition of caspase-1 (Z-Val-Ala-dl-Asp-fluoromethylketone) reduces EAE incidence preventively.
Caspase-1/GSDMD-mediated pyroptosis is a key mechanism of demyelination.
Inhibition of caspase-1 (VX-765) reduces inflammasome/pyroptosis markers, prevents axonal injury, and improves neurobehavioral outcomes.

Dermatological Conditions (e.g., Pemphigus Vulgaris)

Pemphigus vulgaris (PV) is a severe autoimmune blistering disease affecting the skin and mucous membranes. The pathogenesis involves autoantibodies targeting desmosomal proteins, leading to the loss of cell-cell adhesion between keratinocytes, a process known as acantholysis. Emerging evidence suggests that apoptosis and caspase activation play a role in the mechanisms of blister formation in PV.

Systematic reviews of the literature indicate that caspase activation is a pathogenic factor in experimental models of PV. Both in vitro and in vivo studies have shown that pan-caspase inhibitors can reduce or block PV-induced acantholysis and blistering. Specifically, the activation of caspase-1 and caspase-3 has been identified as being involved in the pathogenic pathways.

One in vitro study specifically investigating a caspase-1 inhibitor demonstrated that it could prevent apoptosis and the formation of lesions in HaCaT cells (a human keratinocyte cell line) that were incubated with PV autoantibodies (IgG). This finding points to a direct role for caspase-1 in the cellular events leading to the breakdown of the epidermis in PV.

ModelKey Findings
In Vitro (HaCaT cells with PV IgG)A caspase-1 inhibitor prevented apoptosis and lesion formation.
General Experimental PV ModelsPan-caspase inhibitors have been shown to block or reduce acantholysis and blistering.
Pathogenic pathways involve caspase-1 and caspase-3 activation.

Systemic Inflammatory Responses (e.g., Sepsis)

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to a systemic inflammatory response syndrome (SIRS), organ dysfunction, and high mortality. Endotoxemia, often modeled in animals using lipopolysaccharide (LPS) from Gram-negative bacteria, is a key component of sepsis pathophysiology. The inflammatory cascade in sepsis is heavily reliant on the activation of caspase-1 and the subsequent release of IL-1β and IL-18.

Preclinical studies have demonstrated a critical, yet complex, role for caspase-1 in the host response to systemic inflammation. In murine models of lethal E. coli infection, both caspase-1 knockout mice and wild-type mice treated with a caspase-1 inhibitor (Ac-YVAD-CHO) showed increased susceptibility to the infection. This suggests that caspase-1 is essential for an effective innate antibacterial host defense. The administration of caspase-1 products, IL-1β and IL-18, was able to protect against this lethal infection, confirming the importance of this pathway in controlling the pathogen.

Conversely, in models of lethal endotoxemia induced by high doses of LPS, the inhibition of caspase-1 has been shown to be protective. Treatment with this compound (Ac-YVAD-CMK) significantly reduced mortality in a rat model of endotoxemia. Interestingly, in this study, the inhibitor did not alter the hematological changes (leukopenia and thrombocytopenia) or the elevated serum levels of IL-1β, IL-6, and TNF-α, suggesting that its protective effect may be independent of these specific systemic markers. The sustained activation of caspase-1 was associated with lethality, indicating that while a transient activation is necessary for host defense, prolonged and excessive activation contributes to the pathology of endotoxic shock.

Further research in a rat model of sepsis induced by cecal ligation and puncture (CLP) has shown that Ac-YVAD-CMK can ameliorate sepsis-induced acute kidney injury. The inhibitor was found to suppress inflammatory responses, as evidenced by reduced levels of IL-1β, IL-18, TNF-α, and IL-6. This protective effect was associated with the inhibition of pyroptosis in renal tubular epithelial cells.

ModelKey Findings
Lethal E. coli Infection (Mouse)Caspase-1 deficient mice and mice treated with a caspase-1 inhibitor showed increased susceptibility to infection.
Lethal Endotoxemia (LPS-induced, Rat)Pretreatment with Ac-YVAD-CMK significantly reduced mortality.
The protective effect was observed despite no significant changes in blood cell counts or systemic cytokine levels (IL-1β, IL-6, TNF-α).
Sepsis (Cecal Ligation and Puncture, CLP; Rat)Ac-YVAD-CMK ameliorated acute kidney injury.
The inhibitor suppressed inflammatory cytokine levels (IL-1β, IL-18, TNF-α, IL-6) and inhibited pyroptosis in renal cells.

Hepatic and Endothelial Inflammation Models

Hepatic Inflammation:

The liver plays a central role in the body's inflammatory response. In various models of liver injury, the role of caspase-1 has been investigated. For instance, in a model of non-alcoholic steatohepatitis (NASH) in mice, intervention with a caspase-1 inhibitor, Ac-YVAD-cmk, attenuated the development of NASH, liver fibrosis, and insulin resistance. The treatment led to reduced steatosis and neutrophil infiltration in the liver, along with a decrease in the gene expression of fibrosis-associated markers. This suggests that caspase-1 is a key mediator in the progression of NASH.

ModelKey Findings
Non-Alcoholic Steatohepatitis (NASH)Ac-YVAD-cmk attenuated the development of NASH, liver fibrosis, and insulin resistance.
Reduced hepatic steatosis, neutrophil infiltration, and expression of fibrotic genes.
Acetaminophen-Induced Liver InjuryA pan-caspase inhibitor prevented the increase in plasma IL-1β but did not reduce liver injury or neutrophil infiltration.

Endothelial Inflammation:

Endothelial cells are key regulators of vascular inflammation. In a model of intravascular hemolysis, which can trigger inflammatory responses, caspase-1 activation was identified as a key driver of microvascular leukocyte recruitment and reduced blood flow. Pharmacological inhibition of caspase-1 was shown to abrogate white blood cell rolling and adhesion to the vessel walls and improve microvascular blood perfusion. In vitro studies with human umbilical vein endothelial cells (HUVECs) showed that inflammatory stimuli induced caspase-1 activation. Pre-treatment with a caspase-1 inhibitor reduced the expression of the adhesion molecule E-selectin on these cells.

Furthermore, in the context of ischemia, dyslipidemic and inflammatory conditions can impair angiogenesis (the formation of new blood vessels). Research has shown that under these conditions, caspase-1 becomes activated in endothelial cells, leading to an inflammatory form of cell death called pyroptosis. Inhibition of caspase-1 in endothelial cells was found to improve their survival and tube formation, and in a mouse model of hind limb ischemia, caspase-1 depletion improved angiogenesis and blood flow. These findings suggest that targeting caspase-1 could be a therapeutic strategy to mitigate vascular inflammation and improve blood flow in ischemic conditions.

ModelKey Findings
Intravascular HemolysisCaspase-1 inhibition reduced white blood cell rolling and adhesion, and improved microvascular blood perfusion.
In vitro, a caspase-1 inhibitor reduced E-selectin expression on endothelial cells.
Hind Limb IschemiaCaspase-1 depletion improved angiogenesis and blood flow.
In vitro, caspase-1 inhibition improved endothelial cell survival and tube formation.

Neuroprotective Effects in Experimental Models

This compound, also known as Ac-YVAD-CMK, has demonstrated significant neuroprotective properties across various experimental models of acute brain injury. Its mechanism of action is primarily linked to the inhibition of caspase-1, which plays a critical role in both inflammatory and cell death pathways initiated by ischemic, hemorrhagic, or traumatic insults to the central nervous system.

In a rat model of permanent middle cerebral artery occlusion (pMCAo), a single intracerebroventricular administration of Ac-YVAD-CMK 10 minutes after the ischemic event led to a significant and long-lasting reduction in infarct volume. nih.gov This protective effect was observed not only at 24 hours but also persisted for up to 6 days post-ischemia, suggesting that the inhibitor interferes with key early events in the neurodegenerative cascade rather than simply delaying cell death. nih.gov The neuroprotection was associated with a marked decrease in both caspase-1 and caspase-3 activity at 24 hours, indicating a downstream effect on apoptotic pathways. nih.gov

Similarly, in mouse models of intracerebral hemorrhage (ICH), Ac-YVAD-CMK treatment has been shown to reduce brain edema and improve neurological function. nih.gov The protective effects are attributed to the downregulation of the inflammatory cytokine Interleukin-1β (IL-1β), inhibition of the JNK signaling pathway, and reduced activity of matrix metalloproteinase-9 (MMP-9). nih.gov This cascade of events helps to preserve the integrity of the blood-brain barrier by preventing the degradation of tight junction proteins like zona occludens 1 (ZO-1). nih.gov Further studies in ICH models confirmed that Ac-YVAD-CMK inhibits the activation of pro-caspase-1, decreases the population of activated microglia, and reduces the release of mature IL-1β and IL-18 in the brain tissue surrounding the hematoma, leading to improved behavioral outcomes. nih.govnih.gov

Research in models of cardiac arrest also highlights the neuroprotective potential of Ac-YVAD-CMK. In rats subjected to asphyxial cardiac arrest, treatment with the inhibitor improved neurological deficit scores and post-arrest spatial memory and learning. researchgate.net Furthermore, in aged mice, Ac-YVAD-CMK was found to ameliorate sevoflurane-induced cognitive dysfunction by inhibiting the activation of the NLRP3 inflammasome and revising impairment of mitophagy in the hippocampus. plos.org

Table 1: Summary of Neuroprotective Effects of Ac-YVAD-CMK in Experimental Models
Experimental ModelKey FindingsAssociated Mechanisms
Permanent Focal Cerebral Ischemia (Rat) nih.govReduced infarct volume (at 24h and 6 days); Decreased apoptosis.Inhibition of caspase-1 and caspase-3 activity; Reduced levels of IL-1β and TNF-α.
Collagenase-Induced Intracerebral Hemorrhage (Mouse) nih.govReduced brain edema; Improved neurological function.Downregulation of IL-1β, JNK, and MMP-9; Prevention of ZO-1 degradation.
Thrombin-Induced Intracerebral Hemorrhage (Rat) nih.govImproved behavioral performance; Decreased brain edema.Inhibition of pro-caspase-1 activation; Reduced microglia activation and release of IL-1β/IL-18.
Asphyxial Cardiac Arrest (Rat) researchgate.netImproved neurological deficit scores; Improved spatial memory and learning.Not specified.
Sevoflurane-Induced Cognitive Dysfunction (Aged Mice) plos.orgAmeliorated cognitive dysfunction.Inhibition of NLRP3 inflammasome activation; Revision of mitophagy impairment.

Role in Modulating Programmed Cell Death

This compound (Ac-YVAD-CMK) modulates distinct programmed cell death pathways, primarily through its potent and irreversible inhibition of caspase-1. This action directly impacts pyroptosis and indirectly influences apoptosis, highlighting its therapeutic potential in conditions driven by excessive cell death and inflammation.

Pyroptosis is a highly inflammatory form of programmed cell death dependent on caspase-1. mdpi.comnih.gov Activated caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, cell lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18. mdpi.cominvivogen.com Ac-YVAD-CMK, as a selective caspase-1 inhibitor, directly blocks this cascade. invivogen.com

In a mouse model of sepsis-induced acute kidney injury, treatment with Ac-YVAD-CMK significantly alleviated renal damage. nih.govsemanticscholar.org This protective effect was demonstrated by reduced histological injury, decreased levels of serum creatinine and blood urea nitrogen, and suppressed accumulation of neutrophils and macrophages in the kidneys. nih.govsemanticscholar.org Mechanistically, the inhibitor decreased the protein expression of NLRP1, caspase-1, IL-1β, and IL-18 in the renal tissue and significantly reduced the expression of GSDMD, confirming the inhibition of pyroptosis in renal tubular epithelial cells. nih.govsemanticscholar.org

Studies in models of intracerebral hemorrhage (ICH) also show that Ac-YVAD-CMK can inhibit pyroptosis. nih.gov Following ICH, the expression of NLRP3 inflammasome components and activated caspase-1 increases. Administration of Ac-YVAD-CMK was found to attenuate caspase-1 activation, leading to decreased levels of inflammation and pyroptosis. This was associated with a reduction in M1-type pro-inflammatory microglia and an increase in M2-type anti-inflammatory microglia around the hematoma, contributing to improved neurological outcomes. nih.gov

While caspase-1 is not a primary executioner of apoptosis, its inhibition by Ac-YVAD-CMK has been shown to modulate apoptotic processes, particularly in the context of neuroprotection. In a rat model of cerebral ischemia, treatment with Ac-YVAD-CMK not only inhibited caspase-1 activity but also led to a significant reduction in the activity of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov This was accompanied by a parallel decrease in apoptosis as measured by nucleosome quantitation. nih.gov This suggests a crosstalk between the inflammatory cascade initiated by caspase-1 and the apoptotic pathway, where inhibiting the former can dampen the latter.

The role of caspases in cancer therapy is complex; typically, the goal of treatment is to induce apoptosis in cancer cells, often through the activation of executioner caspases like caspase-3. nih.gov The therapeutic strategy of inhibiting a caspase, particularly the pro-inflammatory caspase-1, to sensitize cells to anti-cancer treatments is less conventional. While some research explores activating procaspase-3 with compounds like PAC-1 to enhance chemotherapy, the specific role of this compound in this context is not well-established in the reviewed literature. acs.org The primary focus of Ac-YVAD-CMK research is on its anti-inflammatory and anti-pyroptotic effects in conditions like sepsis and brain injury, rather than in oncology. nih.govnih.gov

Impact on Graft Survival in Transplantation Models

The anti-inflammatory properties of this compound (Ac-YVAD-CMK) have been investigated for their potential to improve outcomes in transplantation. Specifically, its ability to inhibit caspase-1 and the subsequent release of key inflammatory cytokines is relevant to mitigating the immune response that can lead to graft rejection.

In a murine model of acute graft-versus-host disease (aGVHD), a severe complication of allogeneic hematopoietic stem cell transplantation, Ac-YVAD-CMK demonstrated therapeutic efficacy. nih.gov Treatment with the inhibitor alleviated the clinical and pathological manifestations of aGVHD. nih.gov The study showed that Ac-YVAD-CMK decreased the incidence and severity of the disease in recipient mice. nih.gov This improvement was linked to a significant reduction in peripheral inflammatory cytokines, including IL-1β, IFN-γ, IL-18, and IL-1α. nih.gov Furthermore, the treatment modulated the T-cell response, causing a significant reduction in the pro-inflammatory Th1 cell ratio while enhancing the Th2 and Th17 cell ratios in the peripheral blood. nih.gov These findings suggest that by inhibiting the caspase-1 inflammatory pathway, Ac-YVAD-CMK can ameliorate the pathological damage to target organs in aGVHD, thereby improving outcomes. nih.gov

Table 2: Effects of Ac-YVAD-CMK in a Murine aGVHD Model nih.gov
ParameterEffect of Ac-YVAD-CMK Treatment
Clinical aGVHD ScoreDecreased incidence and severity
Pathological InjuryAlleviated in target organs (liver, lung, colon, skin)
Inflammatory Cytokines (IL-1β, IFN-γ, IL-18, IL-1α)Significantly reduced
Peripheral T-helper Cell RatiosTh1 ratio reduced; Th2 and Th17 ratios enhanced

Emerging Research Directions for Caspase 1 Inhibitor Ii and Analogues

Elucidating Uncharacterized Molecular Interactions and Off-Target Effects

While Caspase-1 Inhibitor II is widely regarded as a selective and potent irreversible inhibitor of caspase-1, a deeper understanding of its complete interaction profile within the complex cellular environment is an active area of investigation. glpbio.commedchemexpress.comtargetmol.com The inhibitor is known to form a covalent bond with the active site cysteine residue of caspase-1, effectively blocking its enzymatic activity. invivogen.com However, the full extent of its interactions with other proteins and potential off-target effects are not completely characterized.

Current research indicates that Ac-YVAD-CMK can also exhibit weak inhibitory activity against other inflammatory caspases, specifically caspase-4 and caspase-5, which are human paralogs of caspase-1. alab.com.pl This cross-reactivity, though minimal, highlights the need for comprehensive selectivity profiling to fully interpret experimental results. Future research aims to utilize advanced proteomic and biochemical techniques to identify other potential binding partners and substrates that may be affected by this inhibitor. A significant challenge remains in determining whether the inhibitor enters the brain to exert its neuroprotective effects or if its benefits are localized to the blood-brain barrier. researchgate.net Understanding these uncharacterized interactions is crucial for refining its use as a specific research tool and for the development of next-generation inhibitors with improved selectivity.

Table 1: Selectivity Profile of Ac-YVAD-CMK

Target Enzyme Inhibition Level Notes
Caspase-1 Potent, irreversible inhibitor (Ki = 0.8 nM) glpbio.com Primary target, forms covalent bond with active site.
Caspase-4 Weak inhibitor alab.com.pl Human paralog of caspase-1.
Caspase-5 Weak inhibitor alab.com.pl Human paralog of caspase-1.
Caspase-3 No significant inhibition Activity is not affected by Ac-YVAD-CMK. nih.govresearchgate.net

Structure-Activity Relationship Studies for Enhanced Specificity and Efficacy

To overcome the limitations of existing inhibitors, including potential off-target effects and suboptimal pharmacological properties, extensive structure-activity relationship (SAR) studies are underway. The goal of these studies is to systematically modify the chemical structure of lead compounds to develop analogues with enhanced specificity and efficacy for caspase-1.

Recent research has identified novel non-peptidic small molecule inhibitors, such as those with a triaminopyrimidine scaffold, that likely bind to an allosteric site rather than the active site. This allosteric inhibition presents a promising avenue for achieving higher selectivity, as allosteric sites are generally less conserved across the caspase family compared to the highly conserved active site.

Development of Advanced Delivery Systems for Targeted Inhibition

A significant hurdle in the therapeutic application of caspase inhibitors, particularly peptide-based ones like this compound, is their limited cell permeability and inability to reach specific intracellular targets. To address this, researchers are developing advanced drug delivery systems.

These systems aim to encapsulate the inhibitor, protect it from degradation, and facilitate its entry into target cells. Several innovative platforms are being explored:

Nanoparticle-Based Systems: Biodegradable polymers like PEGylated poly(lactic-co-glycolic acid) (PEG-PLGA) can be formulated into nanoparticles to encapsulate caspase inhibitors. nih.gov These nanoparticles can improve the inhibitor's stability and allow for controlled and sustained release within the cell. nih.gov Nanogels are another platform being developed for the intracellular delivery of caspases and their inhibitors. umass.edu

Peptide-Based Delivery: Cell-penetrating peptides (CPPs) are short amino acid sequences that can traverse the cell membrane. nih.gov By conjugating this compound or its analogues to CPPs, their intracellular delivery can be significantly enhanced. nih.gov

Stimuli-Responsive Systems: Smart delivery systems that respond to specific stimuli in the disease microenvironment, such as changes in pH or the presence of certain enzymes, are being designed for more precise targeting. cd-bioparticles.net

GSDMD Pore-Mediated Delivery: A novel and highly targeted strategy involves exploiting the pores formed by Gasdermin D (GSDMD) during pyroptosis. biorxiv.orgresearchgate.net Researchers are designing caspase inhibitors that are normally impermeable to healthy cells but can enter cells once GSDMD pores have formed, allowing for highly specific inhibition in pyroptotic cells. biorxiv.orgresearchgate.net

Table 2: Advanced Delivery Systems for Caspase Inhibitors

Delivery System Mechanism Potential Advantages
PEG-PLGA Nanoparticles Encapsulation of the inhibitor in a biocompatible polymer. nih.gov Improved stability, controlled release, biocompatibility. nih.gov
Cell-Penetrating Peptides (CPPs) Conjugation to peptides that facilitate membrane translocation. nih.gov Enhanced intracellular delivery of poorly permeable inhibitors. nih.gov
Nanogels Encapsulation within a cross-linked polymer network. umass.edu Targeted delivery and specific activation of apoptosis. umass.edu
GSDMD Pore Delivery Inhibitor enters the cell through pores formed during pyroptosis. biorxiv.orgresearchgate.net Highly specific targeting of inflamed, pyroptotic cells. biorxiv.orgresearchgate.net

Integration with Systems Biology Approaches for Comprehensive Pathway Mapping

The signaling pathways governed by caspase-1 are part of a complex and interconnected network. To fully understand the role of caspase-1, researchers are moving beyond single-target analyses and adopting systems biology approaches. These approaches integrate data from genomics, proteomics, and metabolomics to create comprehensive maps of cellular signaling.

In this context, selective inhibitors like this compound serve as critical tools. By specifically perturbing the activity of caspase-1, researchers can observe the downstream effects across the entire cellular system. For example, after treating cells with Ac-YVAD-CMK, changes in protein expression and post-translational modifications can be quantified using mass spectrometry-based proteomics. This allows for the identification of novel substrates of caspase-1 and reveals previously unknown connections between the inflammasome and other cellular processes. This systems-level view is essential for understanding the full biological consequences of caspase-1 inhibition and for identifying new therapeutic targets within the inflammatory cascade. nih.gov

Unraveling Enzyme-Independent Roles of Caspase-1 in Disease Pathophysiology

A paradigm-shifting area of research is the discovery that caspase-1 possesses functions independent of its catalytic activity. Emerging evidence suggests that in addition to its role as a protease, caspase-1 can act as a scaffold protein, bringing other signaling molecules together to mediate inflammatory responses.

Studies have shown that mice expressing an enzymatically inactive form of caspase-1 can still mount a pro-inflammatory response, characterized by the production of cytokines like TNF-α and IL-6. This suggests that the mere presence of the caspase-1 protein, likely within the inflammasome complex, is sufficient to initiate certain signaling cascades. This scaffolding function may involve interactions with proteins such as RIP2 kinase. This research challenges the traditional view that caspase-1's role in inflammation is solely dependent on its ability to cleave substrates. Unraveling these enzyme-independent functions is critical for a complete understanding of caspase-1's role in disease and for designing novel therapeutic strategies that may target either the catalytic activity or the scaffolding function of the protein.

Q & A

Q. What experimental protocols are recommended to validate the specificity of Caspase-1 Inhibitor II (Ac-YVAD-CMK) in cellular assays?

this compound is reported to irreversibly inhibit caspase-1 (Ki = 760 pM) but also affects caspase-4, caspase-5, and Fas-mediated apoptosis . To confirm specificity:

  • Use competitive activity assays with fluorogenic substrates (e.g., WEHD-afc for caspase-1) alongside inhibitors for related caspases (e.g., Ac-DEVD-CHO for caspase-3).
  • Include controls with pan-caspase inhibitors (e.g., Z-VAD-FMK) to distinguish caspase-1-dependent effects .
  • Validate via Western blotting for IL-1β cleavage, a direct downstream target of caspase-1 .

Q. How should researchers optimize this compound concentrations to avoid off-target effects in primary cell cultures?

  • Start with dose-response curves (typically 10–100 µM) in pilot experiments, monitoring cell viability via MTT or ATP assays .
  • Compare results with caspase-1 knockout models or siRNA-mediated knockdown to isolate inhibitor-specific effects .
  • Note that solubility in DMSO (up to 100 mg/mL) requires fresh preparation to avoid hygroscopic degradation .

Q. What are the standard assays for evaluating this compound efficacy in inflammation models?

  • Pyroptosis assays : Measure lactate dehydrogenase (LDH) release or propidium iodide uptake in LPS/ATP-primed macrophages .
  • Cytokine profiling : Quantify IL-1β and IL-18 via ELISA or multiplex assays post-inhibition .
  • Caspase activity kits : Use fluorometric or colorimetric substrates (e.g., WEHD-pNA) to confirm enzymatic inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dual role in apoptosis and pyroptosis?

Contradictory findings (e.g., inhibition of Fas-mediated apoptosis vs. pyroptosis suppression) may arise from cell-type-specific caspase activation thresholds or off-target interactions . Methodological approaches include:

  • Temporal analysis : Treat cells at varying timepoints relative to apoptotic or pyroptotic stimuli.
  • Multi-omics integration : Pair proteomics (caspase activation cascades) with transcriptomics to identify compensatory pathways .
  • Genetic validation : Use caspase-1-deficient cell lines to isolate inhibitor effects on non-canonical pathways .

Q. What strategies are effective for distinguishing this compound’s impact on gasdermin-D activation versus IL-1β processing?

Caspase-1 cleaves both gasdermin-D (inducing pyroptosis) and pro-IL-1β. To dissect these roles:

  • Employ gasdermin-D knockout models and measure pore formation via SYTOX Green uptake .
  • Use cleavage-specific antibodies to differentiate mature IL-1β from pro-IL-1β in inhibitor-treated cells .
  • Combine inhibitor treatment with NLRP3 inflammasome antagonists (e.g., MCC950) to isolate caspase-1-dependent effects .

Q. How should researchers design experiments to address conflicting reports on this compound’s efficacy in neurodegenerative models?

Discrepancies in neuroprotection studies may stem from blood-brain barrier permeability or model-specific inflammation dynamics. Solutions include:

  • Pharmacokinetic profiling : Measure inhibitor concentrations in brain tissue via LC-MS/MS .
  • Dual-inhibitor approaches : Co-administer with BBB-penetrating agents (e.g., mannitol) to enhance delivery.
  • Multi-model validation : Test efficacy in both in vivo (e.g., LPS-challenged mice) and organoid-based systems .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing this compound dose-response data?

  • Use nonlinear regression (e.g., log(inhibitor) vs. response) to calculate IC50 values, validated by tools like GraphPad Prism .
  • Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons in cytokine release assays .
  • Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can researchers ensure reproducibility when using this compound across laboratories?

  • Adhere to ARRIVE guidelines for in vivo studies, detailing animal strain, age, and inhibitor administration routes .
  • Include batch-specific inhibitor characterization (e.g., HPLC purity ≥95%) in supplementary materials .
  • Share raw data and analysis pipelines via repositories like Figshare or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.